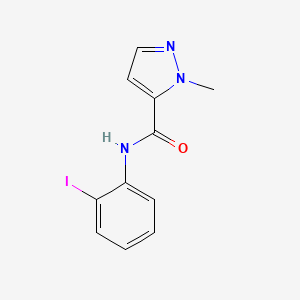![molecular formula C15H17FN2O3 B5306668 (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5306668.png)
(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as PF-06282999 and is a selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation.
Mecanismo De Acción
(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol is a selective inhibitor of GSK-3. GSK-3 is a key enzyme involved in various cellular processes, including glycogen metabolism, gene expression, and cell differentiation. By inhibiting GSK-3, this compound can regulate these cellular processes and has potential therapeutic applications in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been shown to improve cognitive function and memory, reduce inflammation, and have anti-tumor effects. It has also been shown to regulate glycogen metabolism, gene expression, and cell differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol in lab experiments include its selectivity for GSK-3, its potential therapeutic applications in various diseases, and its ability to regulate various cellular processes. However, the limitations of using this compound include its low yield in synthesis, its potential toxicity, and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for research on (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol. These include further studies on its potential therapeutic applications in various diseases, optimization of its synthesis method, determination of its optimal dosage and administration route, and investigation of its potential drug-drug interactions. Additionally, studies on its pharmacokinetics and pharmacodynamics are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of (3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol involves several steps. First, 5-fluoroindole is reacted with N-Boc piperidone to form an intermediate. This intermediate is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with formaldehyde and sodium cyanoborohydride to form the final product. The yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
(3S*,4R*)-1-[(5-fluoro-1H-indol-2-yl)carbonyl]-4-(hydroxymethyl)-3-piperidinol has been extensively studied for its potential applications in various fields of medicine, including neurology, psychiatry, oncology, and immunology. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In psychiatry, it has been investigated for its potential use in the treatment of mood disorders such as bipolar disorder and major depressive disorder. In oncology, it has been studied for its anti-tumor effects in various types of cancer, including breast, lung, and colon cancer. In immunology, it has been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
(5-fluoro-1H-indol-2-yl)-[(3S,4R)-3-hydroxy-4-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c16-11-1-2-12-10(5-11)6-13(17-12)15(21)18-4-3-9(8-19)14(20)7-18/h1-2,5-6,9,14,17,19-20H,3-4,7-8H2/t9-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOZZKWIIORBLK-YMTOWFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1CO)O)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@H]1CO)O)C(=O)C2=CC3=C(N2)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5306587.png)
![2-(3-chlorophenyl)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B5306595.png)
![N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide 2-butenedioate](/img/structure/B5306603.png)

![1-(4-ethylphenyl)-3-[(4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5306608.png)
![ethyl 2-[(4-iodobenzoyl)amino]-3-phenylacrylate](/img/structure/B5306612.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[3-(4-morpholinylmethyl)benzyl]ethanamine](/img/structure/B5306619.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306624.png)
![(2S*,4S*,5R*)-5-(4-chlorophenyl)-4-({[2-(dimethylamino)ethyl]amino}carbonyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5306638.png)
![2-methoxy-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]nicotinonitrile](/img/structure/B5306644.png)


![4-(3-morpholin-4-ylazetidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5306670.png)
![2-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}benzonitrile](/img/structure/B5306690.png)